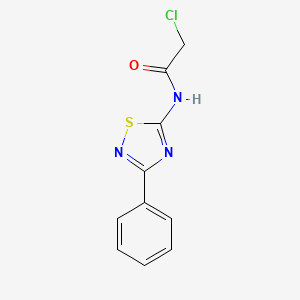
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Overview
Description
“2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s known that compounds bearing the thiadiazole moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .Physical And Chemical Properties Analysis
The physical form of “2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is solid . Its molecular weight is 253.71 . More specific physical and chemical properties are not detailed in the sources I found.Scientific Research Applications
If you have access to scientific databases or libraries, you might be able to find more detailed information. Alternatively, you could consider reaching out to researchers in the field or the manufacturers of the compound for more specific information .
-
Antibacterial Activity
- Application: Some 1,3,4-thiadiazole derivatives have been studied for their antibacterial activity .
- Method: These molecules were synthesized and their antibacterial activity was screened against various bacteria strains .
- Results: The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .
-
Anticancer Activity
- Application: Certain 1,3,4-thiadiazole derivatives have shown significant anticancer activity .
- Method: The anticancer activity of these compounds was evaluated using in vitro and in vivo screening .
- Results: The presence of nitro and chloro phenyl substituted 1,3,4-thiadiazoles showed significant anticancer activity .
-
DNA Binding
- Application: Certain 1,3,4-thiadiazole derivatives have been studied for their DNA binding properties .
- Method: These molecules were synthesized and their DNA binding activity was screened using various methods .
- Results: The molecules were found to have an inhibitory effect on certain bacteria strains .
-
Antifungal Activity
- Application: Some 1,3,4-thiadiazole derivatives have been studied for their antifungal activity .
- Method: These molecules were synthesized and their antifungal activity was screened against various fungi strains .
- Results: The molecules were found to have an inhibitory effect on certain fungi strains .
Future Directions
properties
IUPAC Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(14-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELUSKAJCJQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(Methylamino)propyl]amino}-1-propanol](/img/structure/B1417862.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1417863.png)
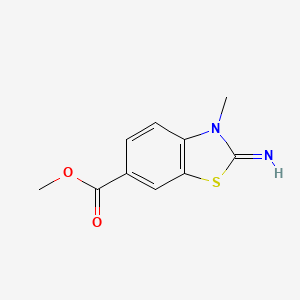
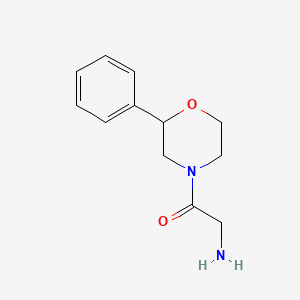
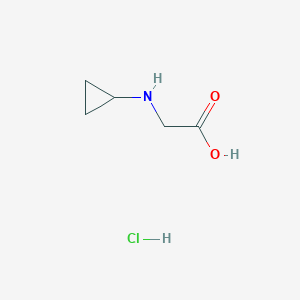
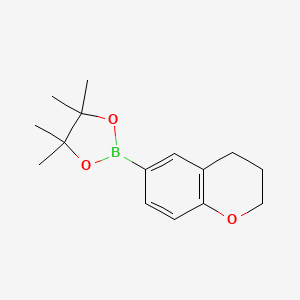
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1417870.png)
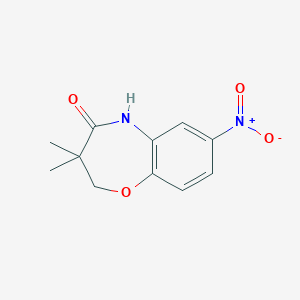
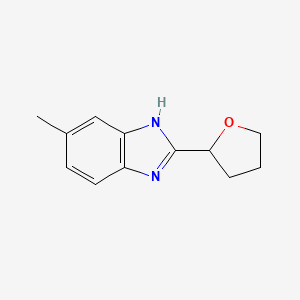
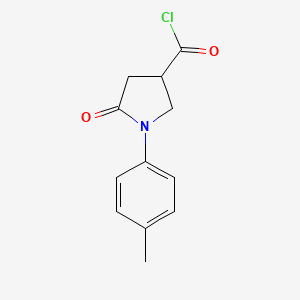
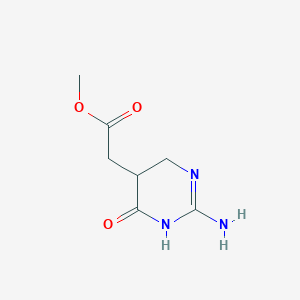
![1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1417882.png)
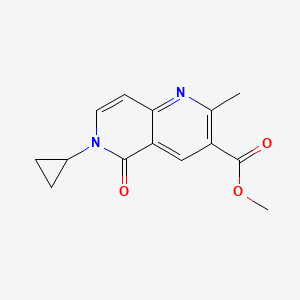
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)